molecular formula C11H16ClN3O2S B1399343 2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine CAS No. 1316217-51-2

2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine

Cat. No. B1399343
CAS RN: 1316217-51-2
M. Wt: 289.78 g/mol
InChI Key: UCHRILDXEDYYQX-UHFFFAOYSA-N
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Description

2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine, commonly referred to as C6MPMP, is an organic compound that has a variety of applications in scientific research. C6MPMP is a cyclic compound that has a unique structure, with a central pyrazine ring and two peripheral piperidine rings. It is a colorless solid that is soluble in most organic solvents, making it an attractive choice for research applications.

Scientific Research Applications

Serotoninmimetic Activity

  • Piperazinylpyrazines, including compounds structurally related to 2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine, have been synthesized and evaluated for their central serotonin-like activity . One compound, 6-chloro-2(1-piperazinyl)pyrazine, exhibited potent central serotoninmimetic activity, with only weak peripheral serotoninmimetic action. The structural similarities between this compound and serotonin are notable (Lumma et al., 1978).

Inhibition of Adhesion Molecules

  • Novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine, related to the compound , have been prepared and evaluated for their inhibitory activity on adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1). These compounds have shown potent adhesion molecule inhibitory activities and potential therapeutic effects on conditions like collagen-induced arthritis in rats (Kaneko et al., 2004).

Antimicrobial Activity

  • New heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole have been synthesized, demonstrating the potential of pyrazine derivatives in antimicrobial applications . These compounds, which include structures similar to the 2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine, exhibit promising antimicrobial properties (El‐Emary et al., 2002).

Tuberculostatic Activity

  • 2-Chloro-3-cyanopyrazine, a substrate in the synthesis of tuberculostatic pyrazine derivatives, is structurally related to the compound . These derivatives have demonstrated significant tuberculostatic activity in vitro, indicating the potential of such compounds in treating tuberculosis (Foks et al., 2005).

Corrosion Inhibition

  • Some 6-substituted 3-chloropyridazine derivatives, structurally related to 2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine, have been tested for their potentials to protect mild steel surface and inhibit corrosion in hydrochloric acid solution . These compounds have shown promising results as corrosion inhibitors, demonstrating mixed-type inhibition properties (Olasunkanmi et al., 2018).

properties

IUPAC Name

2-chloro-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-4-2-3-9(8-15)5-10-6-13-7-11(12)14-10/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHRILDXEDYYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171939
Record name Pyrazine, 2-chloro-6-[[1-(methylsulfonyl)-3-piperidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine

CAS RN

1316217-51-2
Record name Pyrazine, 2-chloro-6-[[1-(methylsulfonyl)-3-piperidinyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316217-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-chloro-6-[[1-(methylsulfonyl)-3-piperidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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